An In-depth Technical Guide to 2-(Aminomethyl)-1,3-dioxolane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-(Aminomethyl)-1,3-dioxolane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-1,3-dioxolane, also known by its IUPAC name (1,3-dioxolan-2-yl)methanamine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(aminomethyl)-1,3-dioxolane, with a focus on its relevance to drug development.
Chemical Structure and Identification
The structure of 2-(aminomethyl)-1,3-dioxolane consists of a five-membered 1,3-dioxolane ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂). The dioxolane ring is a cyclic acetal formed from ethylene glycol and an aldehyde, in this case, the protected form of formaldehyde.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (1,3-Dioxolan-2-yl)methanamine[1] |
| CAS Number | 4388-97-0[1] |
| Molecular Formula | C₄H₉NO₂[1] |
| SMILES | C1OC(O1)CN[1] |
| InChI Key | QXXRLUXAOFVOTE-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-(Aminomethyl)-1,3-dioxolane is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of 2-(Aminomethyl)-1,3-dioxolane
| Property | Value | Source(s) |
| Molecular Weight | 103.12 g/mol | [1] |
| Boiling Point | 154 °C (at 760 mmHg) | [3][4] |
| 83-84 °C (at 25 mmHg) | [1] | |
| Density | 1.1 g/cm³ | [3] |
| Refractive Index | 1.4460-1.4490 | [3] |
| Flash Point | 48 °C | [3][4] |
| pKa (Predicted) | 9.77 ± 0.29 | [3] |
| Solubility | Soluble in water. | [5] |
Experimental Protocols
Synthesis of 2-(Aminomethyl)-1,3-dioxolane
A common synthetic route to 2-(aminomethyl)-1,3-dioxolane involves a two-step process: the formation of a halogenated intermediate followed by amination. The following is a representative protocol based on analogous syntheses.[6][7]
Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane
-
Reaction Setup: To a solution of chloroacetaldehyde diethyl acetal in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of ethylene glycol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(chloromethyl)-1,3-dioxolane.
Step 2: Amination to form 2-(Aminomethyl)-1,3-dioxolane
-
Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-(chloromethyl)-1,3-dioxolane in an excess of aqueous or alcoholic ammonia solution.
-
Reaction: Heat the mixture to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(aminomethyl)-1,3-dioxolane.[8][9]
Caption: Synthetic workflow for 2-(Aminomethyl)-1,3-dioxolane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A solution of 2-(aminomethyl)-1,3-dioxolane in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include a triplet for the methine proton at the 2-position of the dioxolane ring, a multiplet for the methylene protons of the dioxolane ring, a doublet for the aminomethyl protons, and a singlet for the amine protons.
-
¹³C NMR: A broadband proton-decoupled ¹³C NMR spectrum is acquired. Expected signals would include a peak for the methine carbon of the dioxolane ring, a peak for the methylene carbons of the dioxolane ring, and a peak for the aminomethyl carbon. The chemical shifts provide information about the carbon skeleton.[10]
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a thin film of the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3][4] Characteristic absorption bands are expected for:
-
N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).[11]
-
C-O stretching of the acetal group (strong bands in the region of 1000-1200 cm⁻¹).[11]
Mass Spectrometry (MS)
Mass spectral analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Chemical Ionization (CI).[11] The molecular ion peak (M⁺) should be observed at m/z 103 under EI, though it might be of low intensity.[12] Fragmentation patterns can provide further structural information, with common losses including fragments of the dioxolane ring or the aminomethyl group.[13]
Reactivity and Stability
The 1,3-dioxolane group in 2-(aminomethyl)-1,3-dioxolane is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde and diol. This property makes the dioxolane group an effective protecting group for aldehydes. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.
Applications in Drug Development
2-(Aminomethyl)-1,3-dioxolane is a key intermediate in the synthesis of various biologically active molecules.
Inhibitors of Voltage-Gated Sodium Channel Nav1.7
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[14] 2-(Aminomethyl)-1,3-dioxolane has been utilized as a building block in the synthesis of non-zwitterionic aryl sulfonamides that act as potent and selective inhibitors of Nav1.7, offering potential for improved membrane permeability.[3] The aminomethyl group serves as a key pharmacophoric element for interaction with the target protein.
Central Nervous System (CNS) Active Compounds
Derivatives of 2-(aminomethyl)-1,3-dioxolane are being explored for their potential therapeutic effects in neurological disorders.[2] The dioxolane moiety can influence the pharmacokinetic properties of a drug candidate, and the amine functionality provides a handle for introducing various substituents to modulate activity at specific CNS targets, such as G-protein coupled receptors.
Signaling Pathways of Related Dioxolane Derivatives
While a specific signaling pathway for 2-(aminomethyl)-1,3-dioxolane has not been elucidated, its derivatives are known to modulate key signaling pathways involved in pain and neurotransmission. For instance, as a precursor to Nav1.7 inhibitors, its derivatives can indirectly influence the transmission of pain signals.
Caption: Inhibition of Nav1.7 by a dioxolane derivative.
Conclusion
2-(Aminomethyl)-1,3-dioxolane is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a protected aldehyde and a reactive amine allows for the construction of complex molecular architectures. Its role in the development of novel therapeutics, particularly for pain and CNS disorders, underscores its importance for researchers and drug development professionals. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic opportunities.
References
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